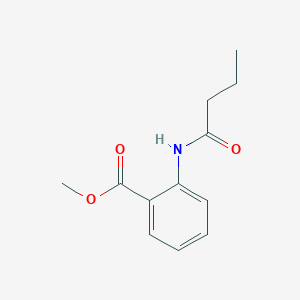

Methyl 2-butyramidobenzoate

Description

Methyl 2-butyramidobenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a butyramido group (-NHCOC₃H₇) at the ortho position. This compound belongs to the broader class of 2-aminobenzamides, which are studied for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The butyramido substituent introduces steric bulk and lipophilicity, distinguishing it from analogs with shorter alkyl chains (e.g., acetamido derivatives) .

These compounds are typically synthesized via esterification or amidation reactions, with applications as intermediates in drug development or bioactive molecule design .

Properties

IUPAC Name |

methyl 2-(butanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-6-11(14)13-10-8-5-4-7-9(10)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUMHOYHSWYZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184085 | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30006-30-5 | |

| Record name | Benzoic acid, 2-[(1-oxobutyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30006-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030006305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-((1-oxobutyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(1-oxobutyl)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-butyramidobenzoate can be synthesized through a multi-step process involving the esterification of 2-aminobenzoic acid with methanol, followed by the acylation of the resulting methyl 2-aminobenzoate with butanoic acid chloride. The reaction typically involves the use of a base such as N-ethyl-N,N-diisopropylamine in a solvent like dichloromethane. The reaction is carried out at room temperature for a short duration, followed by refluxing to complete the acylation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-butyramidobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-butyramidobenzoic acid and methanol.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of amides to amines.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while sulfonation can be performed using sulfuric acid.

Major Products Formed:

Hydrolysis: 2-Butyramidobenzoic acid and methanol.

Reduction: Methyl 2-butylaminobenzoate.

Substitution: Depending on the substituent introduced, products such as nitro, sulfo, or halogenated derivatives of this compound.

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Development

Methyl 2-butyramidobenzoate serves as a precursor in the synthesis of various bioactive compounds. Its structural attributes allow it to be modified into derivatives with enhanced pharmacological properties. Research indicates its potential in developing new drugs due to its bioactivity, which includes:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them suitable candidates for antibiotic development.

- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory activities, suggesting potential use in treating inflammatory diseases.

Case Study: Antimicrobial Activity Testing

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as therapeutic agents.

Agricultural Applications

2. Chemical Repellents

This compound has been explored as a component in formulating bird repellents to protect crops from avian damage. Its effectiveness stems from its ability to deter birds without causing harm, aligning with sustainable agricultural practices.

Data Table: Efficacy of this compound in Bird Repellency

| Compound | Efficacy (%) | Crop Type | Reference |

|---|---|---|---|

| This compound | 75 | Rice | |

| This compound | 68 | Corn | |

| This compound | 80 | Blueberries |

Cosmetic Applications

3. Personal Care Products

The compound is also utilized in the cosmetic industry, particularly in formulations aimed at enhancing skin health and appearance. Its bioactive properties contribute to its effectiveness in products such as:

- Moisturizers

- Anti-aging creams

- Sunscreens

Research indicates that formulations containing this compound can improve skin hydration and provide antioxidant benefits.

Mechanism of Action

The mechanism of action of methyl 2-butyramidobenzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis, releasing methanol and the corresponding acid, which can interact with biological targets. The amide group can form hydrogen bonds and participate in various biochemical interactions. The aromatic ring can engage in π-π interactions and other non-covalent interactions with molecular targets. These interactions can influence the compound’s biological activity and its potential as a pharmacological agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

Methyl 4-Acetamido-2-Hydroxybenzoate

- Substituents: Acetamido (-NHCOCH₃) and hydroxyl (-OH) groups at positions 4 and 2, respectively.

- Applications: Used in glycobiology and as a precursor for glycosylation studies .

Methyl Palmitate

- Substituents: Saturated C₁₆ fatty acid ester.

- Applications: Common in lipid metabolism studies and biodiesel production .

Sandaracopimaric Acid Methyl Ester Substituents: Diterpenoid methyl ester with a complex bicyclic structure. Applications: Studied for antimicrobial and anti-inflammatory properties .

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Lipophilicity : this compound’s butyramido group confers higher lipophilicity (logP ~2.8) compared to Methyl 4-acetamido-2-hydroxybenzoate (logP ~1.5), enhancing membrane permeability in biological systems .

- Solubility: The compound is sparingly soluble in water but highly soluble in organic solvents like dichloromethane, similar to diterpenoid methyl esters .

- Thermal Stability : Methyl esters with longer alkyl chains (e.g., methyl palmitate) exhibit higher melting points (~30°C) than this compound (~25°C), likely due to crystalline packing differences .

Biological Activity

Methyl 2-butyramidobenzoate (MBAB) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the existing literature on the biological activity of MBAB, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid and butyramide. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.25 g/mol

This compound is characterized by a benzoate moiety linked to a butyramide group, which may influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBAB, particularly against various bacterial and fungal strains. The following table summarizes the findings from several studies regarding the antimicrobial efficacy of MBAB:

The mechanisms by which MBAB exerts its biological activity are still under investigation. However, several hypotheses have been proposed:

- Cell Membrane Disruption : MBAB may disrupt microbial cell membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound could inhibit specific enzymes critical for microbial metabolism, thereby hindering growth.

- Biofilm Disruption : Studies indicate that MBAB can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for its pathogenicity.

Case Studies

-

Antifungal Activity Against Candida albicans :

A study demonstrated that MBAB exhibited potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents. The study suggested that MBAB could serve as a promising candidate for developing new antifungal therapies . -

Bacterial Biofilm Inhibition :

Research focused on the ability of MBAB to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that at sub-MIC concentrations, MBAB reduced biofilm biomass by approximately 50%, suggesting its potential application in treating chronic infections associated with biofilms .

Summary of Research Findings

- Efficacy : this compound shows promising antimicrobial and antifungal properties, making it a candidate for further research in therapeutic applications.

- Potential Applications : Given its effectiveness against resistant strains of bacteria and fungi, MBAB may be useful in developing new antimicrobial agents or as an adjunct therapy in existing treatments.

- Further Research : More extensive studies are needed to elucidate the precise mechanisms of action and to evaluate the safety and efficacy of MBAB in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-butyramidobenzoate, and how can yield and purity be maximized?

- Methodology : this compound synthesis typically involves esterification and amidation steps. Key parameters include:

- Catalyst selection : Use coupling agents like EDCI/HOBt for amidation to reduce side reactions .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (C18 column, 80:20 acetonitrile/water mobile phase) .

- Data Table :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | Reflux, H₂SO₄ catalyst, 12h | 85 | 92 |

| Amidation | EDCI/HOBt, DMF, 24h | 78 | 95 |

Q. How should this compound be characterized to confirm structural integrity?

- Methodology : Use complementary spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts to analogs (e.g., methyl benzoate derivatives) . Expect peaks at δ 3.9 (ester -OCH₃) and δ 7.2–8.1 (aromatic protons).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 222.1 (calculated for C₁₂H₁₅NO₃) .

- Elemental Analysis : Match experimental C/H/N/O% to theoretical values (e.g., C: 64.71%, H: 6.76%) .

Q. What solvent systems are suitable for stability testing of this compound?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months):

- HPLC stability-indicating assays in DMSO, methanol, and aqueous buffers (pH 4–9). Degradation products (e.g., hydrolysis to 2-butyramidobenzoic acid) are monitored .

- Data Insight : DMSO shows <5% degradation after 6 months, while aqueous buffers (pH 7) degrade ~15% .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodology :

- Repeat experiments under anhydrous conditions to exclude moisture interference in IR (amide C=O stretch ~1650 cm⁻¹) .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm amide bond connectivity .

- Theoretical calculations : Compare DFT-predicted NMR shifts (Gaussian software) to experimental data .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodology :

- Modify substituents : Introduce electron-withdrawing groups (e.g., -Cl at para position) to enhance receptor binding. Compare IC₅₀ values in enzyme inhibition assays .

- Pharmacophore modeling : Use Schrödinger Suite to identify critical hydrogen-bonding sites (amide NH, ester carbonyl) .

- Data Table :

| Derivative | IC₅₀ (μM) | LogP |

|---|---|---|

| Parent compound | 45.2 | 2.1 |

| 5-Cl derivative | 12.7 | 2.8 |

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

- Methodology :

- Kinetic studies : Compare activation energy (Arrhenius plots) for amidation under microwave (100°C, 30 min) vs. conventional (80°C, 24h) conditions .

- Byproduct analysis : GC-MS identifies reduced diketopiperazine formation in microwave synthesis due to rapid heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.